molecular formula C10H8ClNO B1647673 6-Chloro-7-methyl-1H-indole-2-carbaldehyde CAS No. 883529-78-0

6-Chloro-7-methyl-1H-indole-2-carbaldehyde

Cat. No.: B1647673
CAS No.: 883529-78-0
M. Wt: 193.63 g/mol
InChI Key: GVYXEDLXHCERMZ-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a chloro substituent at the 6th position, a methyl group at the 7th position, and an aldehyde group at the 2nd position of the indole ring

Mechanism of Action

Target of Action

6-Chloro-7-methyl-1H-indole-2-carbaldehyde, like many indole derivatives, is known to interact with a variety of biological targets. Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The specific interactions of this compound with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by this compound and their downstream effects are currently under investigation.

Result of Action

Indole derivatives are known to have diverse biological activities and have been found in many important synthetic drug molecules . The specific results of this compound’s action are subject to ongoing research.

Biochemical Analysis

Biochemical Properties

6-Chloro-7-methyl-1H-indole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells, inhibit cell proliferation, and alter metabolic flux . The impact of this compound on these cellular processes highlights its potential as a therapeutic agent in cancer treatment and other diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . For example, the binding of this compound to an enzyme may inhibit its activity, resulting in the accumulation or depletion of certain metabolites, thereby affecting cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Understanding the temporal effects of this compound is essential for its application in biochemical research and drug development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, while at high doses, it may cause toxic or adverse effects . Studies have shown that indole derivatives can have a dose-dependent impact on various physiological processes, including enzyme activity, gene expression, and cellular metabolism. Understanding the dosage effects of this compound is crucial for determining its therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, affecting cellular metabolism . For example, the inhibition of a key enzyme by this compound may lead to the accumulation of upstream metabolites and depletion of downstream products, thereby disrupting metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-1H-indole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. For this specific compound, the starting materials would include 6-chloro-2-nitrotoluene and appropriate reagents to introduce the aldehyde group at the 2nd position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 6-Chloro-7-methyl-1H-indole-2-carboxylic acid.

    Reduction: 6-Chloro-7-methyl-1H-indole-2-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

6-Chloro-7-methyl-1H-indole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1H-indole-2-carbaldehyde: Lacks the methyl group at the 7th position.

    7-Methyl-1H-indole-2-carbaldehyde: Lacks the chloro substituent at the 6th position.

    1H-indole-2-carbaldehyde: Lacks both the chloro and methyl substituents.

Uniqueness

6-Chloro-7-methyl-1H-indole-2-carbaldehyde is unique due to the presence of both chloro and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-7-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYXEDLXHCERMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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